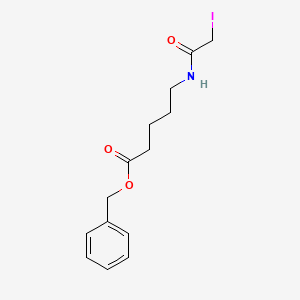
Benzyl 5-(2-iodoacetamido)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5-(2-iodoacetamido)pentanoate is an organic compound with the molecular formula C14H18INO3 It contains a benzyl group, an ester linkage, and an iodoacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-(2-iodoacetamido)pentanoate typically involves the esterification of 5-(2-iodoacetamido)pentanoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-(2-iodoacetamido)pentanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodoacetamido group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group and the ester linkage.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with thiols can yield thioether derivatives.
Oxidation: Oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid.
Reduction: Reduction of the ester linkage can produce the corresponding alcohol.
Hydrolysis: Hydrolysis yields 5-(2-iodoacetamido)pentanoic acid and benzyl alcohol.
Scientific Research Applications
Benzyl 5-(2-iodoacetamido)pentanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide and ester linkages.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications. The iodoacetamido group can react with thiol groups in proteins, making it useful for labeling and cross-linking studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Benzyl 5-(2-iodoacetamido)pentanoate involves the reactivity of the iodoacetamido group. This group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. The ester linkage allows for the controlled release of the active iodoacetamido group under specific conditions, making it useful for targeted applications.
Comparison with Similar Compounds
Similar Compounds
Benzyl 5-(2-chloroacetamido)pentanoate: Similar structure but with a chloroacetamido group instead of an iodoacetamido group.
Benzyl 5-(2-bromoacetamido)pentanoate: Contains a bromoacetamido group.
Benzyl 5-(2-fluoroacetamido)pentanoate: Contains a fluoroacetamido group.
Uniqueness
Benzyl 5-(2-iodoacetamido)pentanoate is unique due to the presence of the iodoacetamido group, which is more reactive than its chloro, bromo, and fluoro counterparts. This increased reactivity makes it particularly useful in applications requiring rapid and efficient modification of biomolecules.
Properties
CAS No. |
63984-37-2 |
|---|---|
Molecular Formula |
C14H18INO3 |
Molecular Weight |
375.20 g/mol |
IUPAC Name |
benzyl 5-[(2-iodoacetyl)amino]pentanoate |
InChI |
InChI=1S/C14H18INO3/c15-10-13(17)16-9-5-4-8-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,17) |
InChI Key |
WLZBODOZMZNGRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCNC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


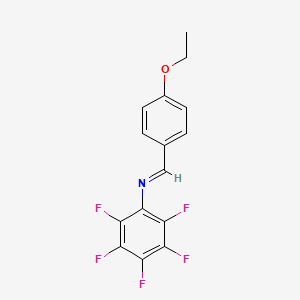
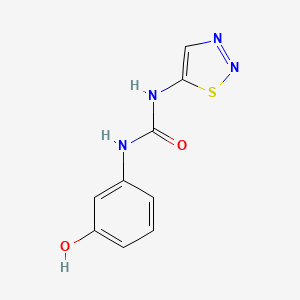


![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
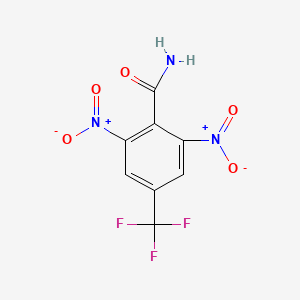
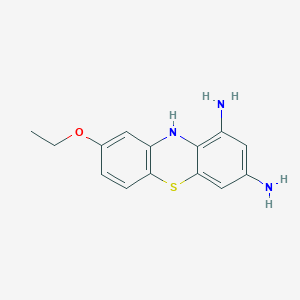



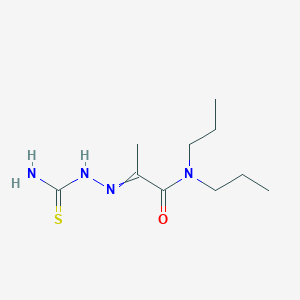
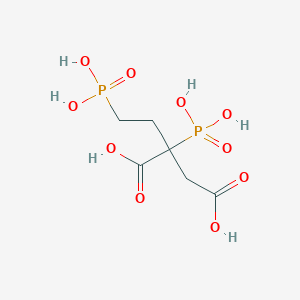
![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)
